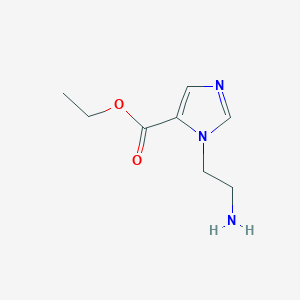
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring This particular compound is characterized by the presence of an ethyl ester group at the 5-position and an aminoethyl group at the 1-position of the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl glyoxalate with 2-aminoethylamine under controlled conditions to form the imidazole ring . The reaction is usually carried out in the presence of a catalyst, such as nickel or rhodium, to facilitate the cyclization process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure and high-temperature conditions can enhance the reaction rate and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the ester group to an alcohol or other reduced forms.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols .
Applications De Recherche Scientifique
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The imidazole ring can also participate in coordination with metal ions, affecting enzymatic processes and other biochemical pathways .
Comparaison Avec Des Composés Similaires
- Ethyl 1-(2-hydroxyethyl)-1H-imidazole-5-carboxylate
- Ethyl 1-(2-methylaminoethyl)-1H-imidazole-5-carboxylate
- Ethyl 1-(2-ethylaminoethyl)-1H-imidazole-5-carboxylate
Comparison: Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
ethyl 3-(2-aminoethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-2-13-8(12)7-5-10-6-11(7)4-3-9/h5-6H,2-4,9H2,1H3 |
Clé InChI |
XOXGWNKZAMLZNE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=CN1CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



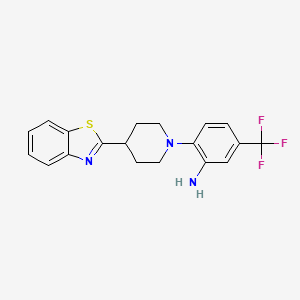
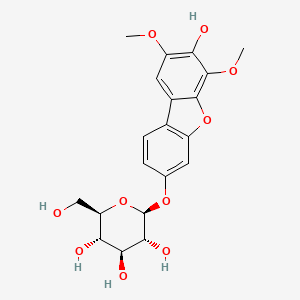
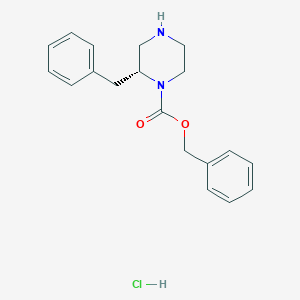
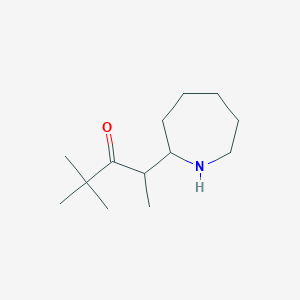
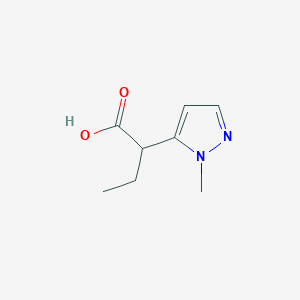
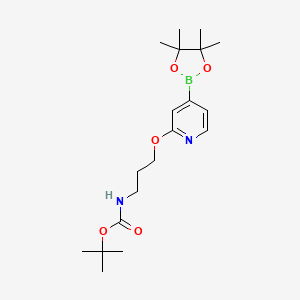
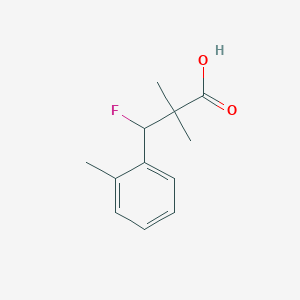
![2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13076072.png)
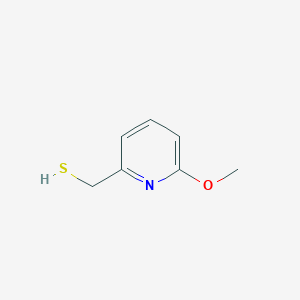
![Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13076079.png)
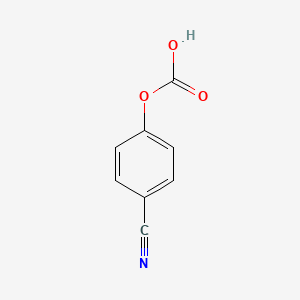
![(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13076101.png)
![4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13076102.png)
